molecular formula C5H8Br4 B147392 Pentaerythrityl tetrabromide CAS No. 3229-00-3

Pentaerythrityl tetrabromide

Cat. No. B147392
CAS RN: 3229-00-3
M. Wt: 387.73 g/mol
InChI Key: OYSVBCSOQFXYHK-UHFFFAOYSA-N
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Description

Pentaerythrityl tetrabromide is a derivative of pentaerythritol, a compound with a symmetric four-armed geometry that serves as a valuable starting point for building complex molecular and supramolecular structures. It is closely related to other pentaerythritol derivatives, which are used to create compounds predisposed to form complex networks by association due to their multiple sites of attractive intermolecular interaction .

Synthesis Analysis

The synthesis of pentaerythrityl tetrabromide involves starting from pentaerythritol. An improved method for the preparation of pentaerythrityl tetramine, a related compound, reports starting with pentaerythrityl tetrabromide, which is then treated with sodium p-toluenesulphonamide to give an intermediate, eventually leading to the desired product . Another synthesis method for a related compound, pentaerythrityl tetraimidazole, also starts with pentaerythrityl tetrabromide, which is then treated with imidazole . A high-efficiency method for synthesizing N,N~1,N~2,N~3-tetra(p-toluenesulphonyl) pentaerythrityl tetramine also uses pentaerythrityl tetrabromide as a starting material .

Molecular Structure Analysis

The molecular structure of pentaerythrityl tetrabromide is not directly discussed in the provided papers. However, the structure of related compounds, such as pentaerythrityl tetramine, has been determined by X-ray single crystal diffraction, indicating a hexagonal system . The molecular tectonics of derivatives of pentaerythrityl tetraphenyl ether, which share a similar core to pentaerythrityl tetrabromide, show that these cores can adopt conformations that deviate substantially from tetrahedral geometry .

Chemical Reactions Analysis

The chemical reactions involving pentaerythrityl tetrabromide are primarily related to its role as an intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of pentaerythrityl tetramine and pentaerythrityl tetraimidazole, where it reacts with sodium p-toluenesulphonamide and imidazole, respectively . The reactivity of pentaerythrityl tetrabromide is crucial for the formation of these derivatives, which are then used for further applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentaerythrityl tetrabromide are not explicitly detailed in the provided papers. However, the lack of mutagenicity to S. typhimurium of pentaerythrityl tetrachloride, a compound with similar halogen substitution, suggests that the steric crowding of the halogen group in these types of compounds may lead to a lack of biological reactivity . This could be indicative of the physical and chemical behavior of pentaerythrityl tetrabromide as well. Additionally, the synthesis of pentaerythrityl tetraacetate using a rare-earth solid superacid catalyst discusses the reaction conditions and yields, which may provide insights into the reactivity of pentaerythritol derivatives .

Scientific Research Applications

Synthesis of Chemical Compounds

  • Synthesis of Tetraamines : Pentaerythrityl tetrabromide is used in synthesizing N,N1,N2,N3-tetra(p-toluenesulphonyl) pentaerythrityl tetramine, which is achieved by reacting it with sodium p-toluenesulphonamide. This process yields over 95% efficiency (Li Jinjie, 2010).
  • Creation of Spirofluorene Compounds : It is also used in the reaction with fluorenyl potassium to create spiro[3.3]heptane-2,6-dispirofluorene, a unique trispiro[4.1.1.4.1.1]pentadecatetraene derivative (O. P. Y. Moll et al., 2001).

Chemical Reactions and Analysis

  • Analysis of Organic Compounds : In the study of decomposition reactions, pentaerythrityl tetranitrate, derived from pentaerythrityl tetrabromide, was used to understand the reaction kinetics with thiol compounds (M. R. Suwitono et al., 2019).
  • Copper Extraction : It is involved in the synthesis of pentaerythrityl tetrabenzylamine, which is then used in the extraction of copper(II) from aqueous solutions, demonstrating its utility in metal extraction processes (D. Kara, 2001).

Material Science and Engineering

  • Creation of Membranes for CO2 Permeation : Pentaerythrityl tetraethylenediamine, synthesized from pentaerythrityl tetrabromide, has been used in the development of membranes for selectively permeating CO2, highlighting its application in environmental engineering (Zhi Wang et al., 2007).

Cosmetic Applications

  • Use in Cosmetics : Pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, a derivative, functions as an antioxidant in cosmetics, with safety assessments confirming its appropriateness for cosmetic use (W. Johnson et al., 2018).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Pentaerythritol tetrabromide is generally used as a flexible organic linker to build three-dimensional molecular frameworks such as dendrimers and metal-organic frameworks (MOFs). It can also be used in the synthesis of spiropentane, which is the simplest spiro-cycloalkane .

properties

IUPAC Name

1,3-dibromo-2,2-bis(bromomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8Br4/c6-1-5(2-7,3-8)4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSVBCSOQFXYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(CBr)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062916
Record name Propane, 1,3-dibromo-2,2-bis(bromomethyl)-
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Molecular Weight

387.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentaerythrityl tetrabromide

CAS RN

3229-00-3
Record name 1,3-Dibromo-2,2-bis(bromomethyl)propane
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Record name Propane, 1,3-dibromo-2,2-bis(bromomethyl)-
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Record name Pentaerythrityl tetrabromide
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Record name Propane, 1,3-dibromo-2,2-bis(bromomethyl)-
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Record name Propane, 1,3-dibromo-2,2-bis(bromomethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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